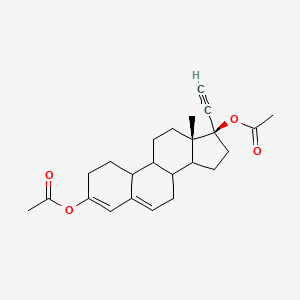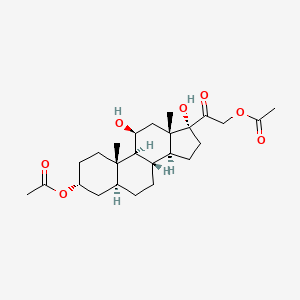
Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate is a derivative of allopregnane, a steroid compound. This compound is characterized by its multiple hydroxyl groups and acetylated positions, making it a significant molecule in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cortisol: One of the primary methods for synthesizing allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one involves the hydrogenation of cortisol using rhodium as a catalyst.
From Bismethylenedioxyhydrocortisone: Another method involves the conversion of bismethylenedioxyhydrocortisone.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes, utilizing high-pressure hydrogen gas and rhodium catalysts to ensure efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group at the 20th position to a hydroxyl group.
Substitution: Acetylation reactions can occur at the hydroxyl groups, forming acetates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride in the presence of a base like pyridine is used for acetylation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with steroid receptors. It can modulate the activity of enzymes involved in steroid metabolism, influencing various biochemical pathways. The acetylated positions enhance its stability and bioavailability, making it a potent molecule for therapeutic applications .
Comparison with Similar Compounds
Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one: The non-acetylated form of the compound.
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one: A stereoisomer with different hydroxyl group orientations.
Uniqueness: Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate is unique due to its acetylated hydroxyl groups, which enhance its chemical stability and biological activity compared to its non-acetylated counterparts .
Properties
CAS No. |
4004-70-0 |
|---|---|
Molecular Formula |
C25H38O7 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[2-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17+,18-,19-,20-,22+,23-,24-,25-/m0/s1 |
InChI Key |
QGAODEALOJFHBD-UZMCWQCBSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999284.png)
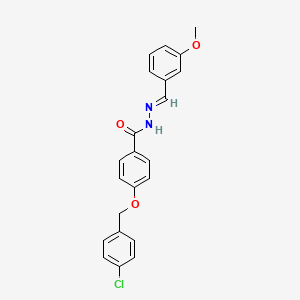
![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)
![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)
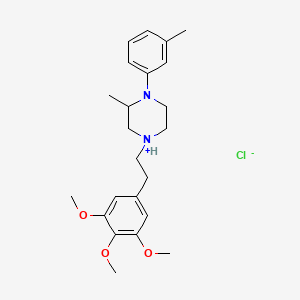

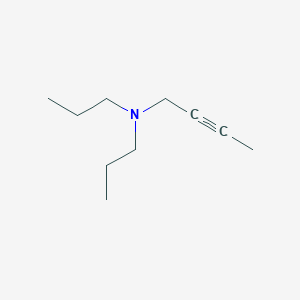
![Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11999373.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11999377.png)
